![molecular formula C13H17N5O2 B2581944 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-00-2](/img/structure/B2581944.png)
3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Receptor Affinity and Pharmacological Potential
Receptor Affinity and Activity : The derivatives of 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been studied for their affinity and activity at various serotoninergic and dopaminergic receptors. These compounds, especially those with a purine-2,4-dione nucleus, show a high affinity for 5-HT1A, 5-HT6, 5-HT7 serotonin receptors, and D2 dopamine receptors. Some derivatives have been identified as potent ligands for these receptors, indicating their potential in addressing neurological conditions (Zagórska et al., 2015).
Potential as Antidepressants and Anxiolytics : Certain derivatives of 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown potential as antidepressant and anxiolytic agents. These derivatives have been tested in vivo, with some exhibiting promising results comparable to established drugs like Diazepam and Imipramine. This suggests their possible therapeutic application in treating mood disorders (Zagórska et al., 2009).
Molecular and Synthetic Studies
Docking Studies for Receptor Affinity : Docking studies have indicated the importance of substituents at certain positions of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity. This molecular-level insight is crucial for the development of more targeted pharmaceutical agents (Zagórska et al., 2015).
Synthetic Routes and Biological Activity : The synthetic routes for various derivatives of 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been explored, along with their biological activities. These studies contribute to the understanding of how structural modifications can impact biological efficacy and receptor targeting (Nilov et al., 1995).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,6-diethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-5-16-8(3)7-18-9-10(14-12(16)18)15(4)13(20)17(6-2)11(9)19/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBSOUPLGOVCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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